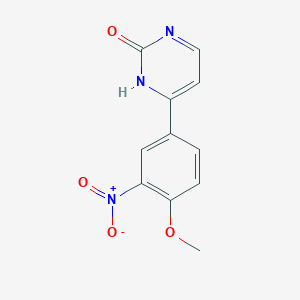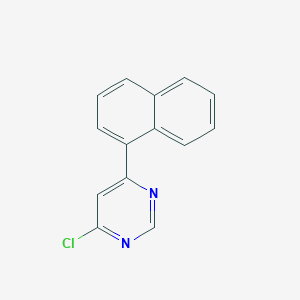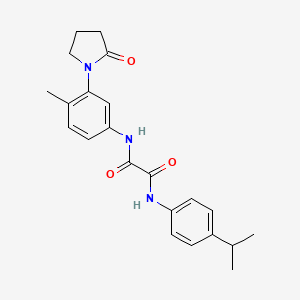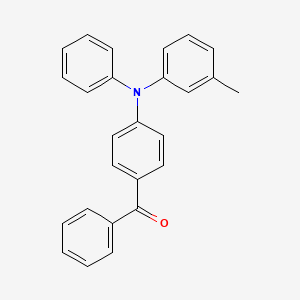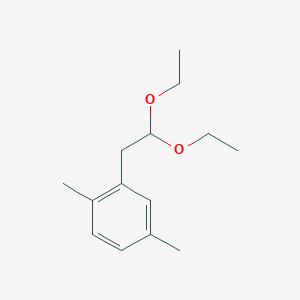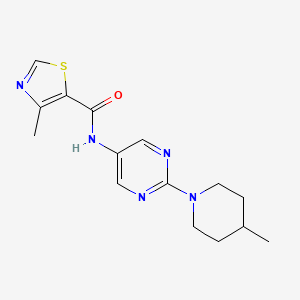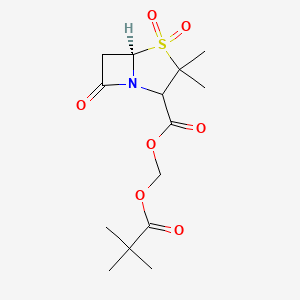
Pivoxilsulbactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pivoxilsulbactam is a prodrug of sulbactam, an irreversible β-lactamase inhibitor. It is used in combination with β-lactam antibiotics to enhance their efficacy against β-lactamase-producing bacteria. This compound is particularly valuable in treating infections caused by resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pivoxilsulbactam involves the esterification of sulbactam with pivaloyloxymethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain the desired solid-state properties .
Chemical Reactions Analysis
Types of Reactions
Pivoxilsulbactam undergoes hydrolysis to release the active sulbactam. This hydrolysis can occur under acidic or basic conditions. The compound is stable under neutral conditions but decomposes when exposed to strong acids or bases .
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Esterification: Pivaloyloxymethyl chloride and a base such as triethylamine.
Major Products
The primary product of hydrolysis is sulbactam, which retains its β-lactamase inhibitory activity .
Scientific Research Applications
Pivoxilsulbactam has been extensively studied for its ability to potentiate the activity of β-lactam antibiotics. It is used in various fields including:
Chemistry: As a model compound for studying ester hydrolysis and β-lactamase inhibition.
Biology: To investigate bacterial resistance mechanisms and the efficacy of β-lactamase inhibitors.
Medicine: In clinical settings to treat infections caused by resistant bacteria.
Industry: In the development of pharmaceutical formulations that include β-lactamase inhibitors.
Mechanism of Action
Pivoxilsulbactam acts as a prodrug, releasing sulbactam upon hydrolysis. Sulbactam then inhibits β-lactamase enzymes, preventing the hydrolysis of β-lactam antibiotics. This inhibition allows the antibiotics to retain their antibacterial activity. Sulbactam primarily targets class A and class C β-lactamases .
Comparison with Similar Compounds
Similar Compounds
Clavulanic Acid: Another β-lactamase inhibitor used in combination with β-lactam antibiotics.
Tazobactam: Similar to sulbactam, it inhibits β-lactamase enzymes and is used in combination with antibiotics like piperacillin.
Uniqueness
Pivoxilsulbactam is unique due to its prodrug nature, which enhances its oral bioavailability compared to sulbactam. This makes it particularly useful in oral formulations for treating bacterial infections .
Properties
Molecular Formula |
C14H21NO7S |
|---|---|
Molecular Weight |
347.39 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3/t9-,10?/m1/s1 |
InChI Key |
OHPVYKXTRACOSQ-YHMJZVADSA-N |
Isomeric SMILES |
CC1(C(N2[C@H](S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



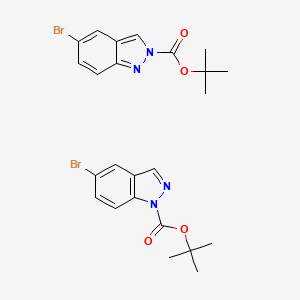

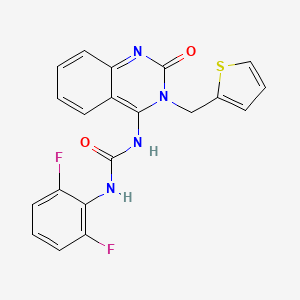
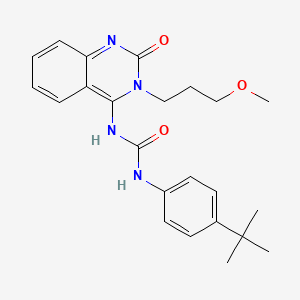
![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)

